molecular formula C12H14BNO5 B3022868 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257724-93-8

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B3022868
CAS RN: 1257724-93-8
M. Wt: 263.06
InChI Key: BIXVKIPQNJRPKQ-UHFFFAOYSA-N
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Description

The compound 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insight into the analysis of similar compounds. For instance, paper discusses reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, which could be relevant to understanding the reactivity of methoxy-substituted compounds.

Synthesis Analysis

The synthesis of related compounds involves reactions of substituted biurets with various reagents. For example, paper describes the synthesis of methoxy-substituted triazaphosphorinane-diones through the reaction of 1,3,5-trimethylbiuret with methyldichlorophosphite and subsequent reactions with methanol or methoxytrimethylsilane. This suggests that the synthesis of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione might involve similar strategies, such as the use of methoxy groups and specific reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of compounds can be deduced from spectroscopic data and crystallography. Paper provides an example of structural analysis through the study of a related compound, 2,2-Dimethyl-5-(N-methyl-N-methoxyaminomethylidene)-1,3-dioxane-4,6-dione. The paper discusses the conformation of the N-methoxy group and the delocalization of the N-atom lone pair, which could be relevant when considering the electronic structure and conformational preferences of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Chemical Reactions Analysis

The reactivity of methoxy-substituted compounds is highlighted in paper , where 2-methoxy-1,4-benzoquinones undergo asymmetric reactions with styrenyl systems. The paper discusses the influence of temperature and catalysts on the reaction outcomes, which could be pertinent when considering the chemical reactions that 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For instance, paper describes the synthesis of benzoxazole and benzothiazole derivatives with methoxy groups and their application as fluorescent probes. The sensitivity of these compounds to pH and metal cations can be attributed to the acidity of the fluorophenol moiety. This information could be useful in predicting the properties of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, such as its potential use in sensing applications or its behavior under different pH conditions.

properties

IUPAC Name

2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXVKIPQNJRPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693629
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1104636-71-6
Record name 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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